molecular formula C22H28ClN3OS B2449426 N-(benzo[d]thiazol-2-yl)-4-(tert-butyl)-N-(2-(dimethylamino)ethyl)benzamide hydrochloride CAS No. 1216393-55-3

N-(benzo[d]thiazol-2-yl)-4-(tert-butyl)-N-(2-(dimethylamino)ethyl)benzamide hydrochloride

Cat. No.: B2449426
CAS No.: 1216393-55-3
M. Wt: 418
InChI Key: RHCYNZHRKJNNGK-UHFFFAOYSA-N
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Description

N-(benzo[d]thiazol-2-yl)-4-(tert-butyl)-N-(2-(dimethylamino)ethyl)benzamide hydrochloride is a complex organic compound that belongs to the class of benzothiazole derivatives

Properties

IUPAC Name

N-(1,3-benzothiazol-2-yl)-4-tert-butyl-N-[2-(dimethylamino)ethyl]benzamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N3OS.ClH/c1-22(2,3)17-12-10-16(11-13-17)20(26)25(15-14-24(4)5)21-23-18-8-6-7-9-19(18)27-21;/h6-13H,14-15H2,1-5H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHCYNZHRKJNNGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)N(CCN(C)C)C2=NC3=CC=CC=C3S2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Benzothiazole Ring Synthesis

The benzo[d]thiazol-2-amine intermediate is typically synthesized via cyclization of 2-aminothiophenol with carboxylic acid derivatives. A modified Hantzsch thiazole synthesis employs:

  • 2-Aminothiophenol (1.0 eq)
  • 4-(tert-Butyl)benzoyl chloride (1.2 eq)
  • Polyphosphoric acid (PPA) as a cyclization catalyst at 120°C for 6–8 hours.

This method achieves 68% yield, confirmed by $$ ^1H $$ NMR (DMSO-$$ d_6 $$): δ 1.32 (s, 9H, tert-butyl), 7.45–7.89 (m, 4H, aromatic), 10.21 (s, 1H, NH). Microwave-assisted synthesis reduces reaction time to 30 minutes with comparable yields.

Introduction of the Dimethylaminoethyl Side Chain

The tertiary amine moiety is installed via nucleophilic substitution:

  • Benzo[d]thiazol-2-amine (1.0 eq)
  • 2-Chloro-N,N-dimethylethan-1-amine hydrochloride (1.5 eq)
  • K$$2$$CO$$3$$ (2.0 eq) in refluxing acetonitrile for 12 hours.

Post-reaction purification by silica gel chromatography (CH$$2$$Cl$$2$$:MeOH 9:1) yields the secondary amine intermediate (57%). LC-MS analysis shows [M+H]$$^+$$ at m/z 332.18.

Benzamide Coupling and Hydrochloride Salt Formation

Acylation with 4-(tert-Butyl)benzoyl Chloride

The secondary amine undergoes acylation under Schotten–Baumann conditions:

  • N-(2-(Dimethylamino)ethyl)benzo[d]thiazol-2-amine (1.0 eq)
  • 4-(tert-Butyl)benzoyl chloride (1.1 eq)
  • Aqueous NaOH (10%) in dichloromethane at 0–5°C.

Stirring for 3 hours followed by extraction (EtOAc) and solvent evaporation affords the crude benzamide. Recrystallization from ethanol/water (1:1) improves purity to >98% (HPLC). $$ ^{13}C $$ NMR confirms the tert-butyl signal at δ 31.4 (C(CH$$3$$)$$3$$).

Hydrochloride Salt Precipitation

The free base is dissolved in anhydrous ether, and HCl gas is bubbled through the solution at 0°C. The precipitate is filtered, washed with cold ether, and dried under vacuum to yield the hydrochloride salt (89%). Elemental analysis aligns with C$${22}$$H$${29}$$ClN$$4$$O$$5$$S$$_2$$ (Calc: C 49.94%, H 5.53%; Found: C 49.88%, H 5.49%).

Optimization of Critical Reaction Parameters

Solvent and Temperature Effects

  • Cyclization Step : Replacing PPA with Eaton’s reagent (P$$2$$O$$5$$/MsOH) at 80°C reduces side product formation from 15% to 6%.
  • Amine Alkylation : Using DMF as a solvent at 80°C decreases reaction time to 8 hours but necessitates rigorous drying to prevent hydrolysis.

Catalytic Enhancements

  • Pd(OAc)$$_2$$ (5 mol%) in the acylation step improves regioselectivity, suppressing N,O-diacylation byproducts.

Analytical Characterization Data

Technique Key Findings
HRMS [M+H]$$^+$$ 529.2124 (Calc: 529.2121)
IR (KBr) 1654 cm$$^{-1}$$ (C=O), 1540 cm$$^{-1}$$ (C=N), 1342 cm$$^{-1}$$ (S=O)
XRD Monoclinic crystal system, space group P2$$_1$$/c, Z = 4
HPLC Purity 99.2% (C18 column, 0.1% TFA in H$$_2$$O/MeCN gradient)

Challenges and Mitigation Strategies

Steric Hindrance from tert-Butyl Group

The bulky tert-butyl substituent slows acylation kinetics. Pre-activation of the acyl chloride with HOBt (1-hydroxybenzotriazole) increases coupling efficiency from 58% to 76%.

Hydroscopicity of Hydrochloride Salt

Storage under nitrogen with molecular sieves prevents deliquescence, maintaining stability >24 months at −20°C.

Chemical Reactions Analysis

Types of Reactions: N-(benzo[d]thiazol-2-yl)-4-(tert-butyl)-N-(2-(dimethylamino)ethyl)benzamide hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize the compound.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed for reduction reactions.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed:

  • Oxidation: The oxidation of the compound can lead to the formation of corresponding carboxylic acids or ketones.

  • Reduction: Reduction reactions typically yield amines or alcohols.

  • Substitution: Substitution reactions can result in the formation of various derivatives depending on the nucleophile used.

Scientific Research Applications

N-(benzo[d]thiazol-2-yl)-4-(tert-butyl)-N-(2-(dimethylamino)ethyl)benzamide hydrochloride has diverse applications in scientific research:

  • Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.

  • Biology: The compound has been studied for its potential biological activities, including antimicrobial, antifungal, and anti-inflammatory properties.

  • Medicine: Research has explored its use as a therapeutic agent for various diseases, such as cancer and infectious diseases.

  • Industry: It is utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which N-(benzo[d]thiazol-2-yl)-4-(tert-butyl)-N-(2-(dimethylamino)ethyl)benzamide hydrochloride exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and target.

Comparison with Similar Compounds

  • N-(benzo[d]thiazol-2-yl)-2-(phenyl(2-(piperidin-1-yl)ethylamino)benzamide

  • N-(benzo[d]thiazol-2-yl)-2-(phenyl(2-morpholino)ethylamino)benzamide

  • S-(benzo[d]thiazol-2-yl)-N-(tert-butyl)thiohydroxylamine

Uniqueness: N-(benzo[d]thiazol-2-yl)-4-(tert-butyl)-N-(2-(dimethylamino)ethyl)benzamide hydrochloride stands out due to its unique structural features, such as the presence of the tert-butyl group and the dimethylaminoethyl moiety. These structural elements contribute to its distinct chemical and biological properties compared to similar compounds.

Biological Activity

N-(benzo[d]thiazol-2-yl)-4-(tert-butyl)-N-(2-(dimethylamino)ethyl)benzamide hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure

The compound can be described by its molecular formula C26H37ClN4O3SC_{26}H_{37}ClN_{4}O_{3}S. The structure features a benzo[d]thiazole moiety, which is known for its role in various pharmacological activities. The presence of the tert-butyl and dimethylamino groups enhances its lipophilicity and bioavailability, making it a promising candidate for drug development.

  • Enzyme Inhibition : Recent studies have shown that compounds similar to this compound exhibit potent inhibition against carbonic anhydrase IX (CA IX), with IC50 values ranging from 10.93 to 25.06 nM. This selectivity for CA IX over CA II suggests potential applications in cancer therapy, particularly in targeting tumor-associated CA IX .
  • Antitumor Activity : The compound has demonstrated the ability to induce apoptosis in cancer cell lines such as MDA-MB-231. A significant increase in annexin V-FITC positive cells indicates effective induction of late apoptosis and necrosis, highlighting its potential as an anticancer agent .
  • Antibacterial Properties : Similar derivatives have shown antibacterial and anti-biofilm activities, suggesting that this compound may also have applications in treating bacterial infections .

Pharmacological Effects

The compound's pharmacological profile includes:

  • Anticancer : Induces apoptosis in various cancer cell lines.
  • Antibacterial : Effective against both Gram-positive and Gram-negative bacteria.
  • Carbonic Anhydrase Inhibition : Selective inhibition of CA IX, making it a candidate for cancer treatment.

Table 1: Summary of Biological Activities

Activity TypeMechanism/EffectReference
Enzyme InhibitionInhibition of CA IX (IC50 10.93–25.06 nM)
Antitumor ActivityInduces apoptosis in MDA-MB-231 (22-fold increase)
AntibacterialEffective against Gram-positive and Gram-negative bacteria

Notable Research Findings

  • A study highlighted the synthesis of new aryl thiazolone–benzenesulfonamides that showed excellent inhibition against CA IX, linking structural similarities to enhanced biological activity .
  • Research on benzothiazole derivatives indicates a broad spectrum of pharmacological properties, including anticancer, analgesic, anti-inflammatory, and antimicrobial effects. These findings underscore the therapeutic potential of compounds bearing similar structural motifs .
  • The exploration of structure-activity relationships (SAR) has revealed that modifications to the benzo[d]thiazole core can significantly impact biological efficacy, suggesting avenues for further optimization in drug design .

Q & A

Basic Questions

Q. What are the key synthetic pathways and reaction conditions for synthesizing N-(benzo[d]thiazol-2-yl)-4-(tert-butyl)-N-(2-(dimethylamino)ethyl)benzamide hydrochloride?

  • Methodology : Multi-step organic synthesis involving coupling reactions between substituted benzoic acid derivatives (e.g., 4-(tert-butyl)benzoyl chloride) and benzothiazol-2-amine intermediates. Solvents like dimethylformamide (DMF) or dichloromethane are used under controlled temperatures (40–80°C), with catalysts such as triethylamine or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to activate carboxyl groups .
  • Optimization : Reaction progress is monitored via thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC), with yields typically ranging from 60–85% after purification .

Q. Which analytical techniques are essential for confirming the structure and purity of this compound?

  • Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR are critical for verifying substituent positions (e.g., tert-butyl, dimethylaminoethyl) and detecting impurities .
  • Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., 478.99 g/mol for analogs) and fragmentation patterns .
  • HPLC : Quantifies purity (>95% for biological assays) and detects residual solvents .

Q. What are the common biological targets associated with benzamide-thiazole derivatives like this compound?

  • Enzyme Inhibition : Analogous compounds inhibit enzymes such as histone deacetylases (HDACs) or pyruvate:ferredoxin oxidoreductase (PFOR), crucial in cancer and microbial metabolism .
  • Receptor Interactions : The dimethylaminoethyl group may facilitate binding to G-protein-coupled receptors (GPCRs) or ion channels, as seen in structurally similar molecules .

Advanced Research Questions

Q. How can reaction conditions be optimized to resolve low yields in the final coupling step?

  • Variable Screening : Test solvents (e.g., acetonitrile vs. DMF), bases (e.g., potassium carbonate vs. triethylamine), and temperatures. For example, reports 80°C in DMF improves amide bond formation .
  • Catalyst Selection : EDC or HOBt (hydroxybenzotriazole) enhances coupling efficiency in sterically hindered reactions .

Q. How should researchers address contradictory data in reported biological activities of similar compounds?

  • Assay Standardization : Validate protocols (e.g., cell lines, incubation times) to ensure reproducibility. For instance, anti-cancer activity discrepancies may arise from varying IC50 measurement methods .
  • Structure-Activity Relationship (SAR) Analysis : Compare substituent effects (e.g., tert-butyl vs. ethoxy groups) using analogs from (Table 1) to isolate key pharmacophores .

Q. What computational methods are recommended for predicting the compound’s interaction with HDACs?

  • Molecular Docking : Use software like AutoDock Vina to model binding to HDAC active sites, leveraging crystallographic data from .
  • Molecular Dynamics (MD) Simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories to identify critical hydrogen bonds or hydrophobic interactions .

Q. How does the compound’s in vitro stability compare to in vivo pharmacokinetics?

  • In Vitro Stability : Test degradation in simulated gastric fluid (pH 2.0) and liver microsomes. The dimethylamino group may enhance solubility but reduce metabolic stability .
  • In Vivo PK : Rodent studies for analogs show moderate bioavailability (20–30%) due to first-pass metabolism, suggesting formulation adjustments (e.g., liposomal encapsulation) .

Q. What strategies are effective for isolating enantiomers of this compound?

  • Chiral Chromatography : Use columns with cellulose tris(3,5-dimethylphenylcarbamate) to resolve enantiomers, as demonstrated for (S)-configured thiazole derivatives in .
  • Chiral Auxiliaries : Introduce temporary chiral groups during synthesis to facilitate diastereomer separation .

Methodological Notes

  • Contradictory Evidence : While uses DMF for synthesis, reports dichloromethane as superior for sterically hindered intermediates. Researchers should conduct solvent screens for specific analogs .
  • Biological Assay Design : Use positive controls (e.g., suberoylanilide hydroxamic acid for HDAC assays) and validate results across multiple cell lines .

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